molecular formula C14H9NO B1302197 4-Isocyanobenzophenone CAS No. 3128-83-4

4-Isocyanobenzophenone

Cat. No.: B1302197
CAS No.: 3128-83-4
M. Wt: 207.23 g/mol
InChI Key: ZCMYAXFQPGJROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isocyanobenzophenone (CAS: 141492-50-4) is a benzophenone derivative featuring a ketone group bridging two phenyl rings, with an isocyano (-NC) substituent at the para position of one aromatic ring. Benzophenone derivatives are widely utilized in organic synthesis, photochemistry, and materials science due to their aromatic stability and tunable reactivity. The isocyano group enhances its utility in multicomponent reactions, such as the Ugi reaction, where it acts as a key building block for constructing complex molecules.

Properties

IUPAC Name

(4-isocyanophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c1-15-13-9-7-12(8-10-13)14(16)11-5-3-2-4-6-11/h2-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMYAXFQPGJROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC=C(C=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185202
Record name Phenyl isocyanide, p-benzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3128-83-4
Record name Phenyl isocyanide, p-benzoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003128834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl isocyanide, p-benzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isocyanobenzophenone can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminobenzophenone with chloroform and potassium hydroxide in the presence of a phase-transfer catalyst. The reaction proceeds via the formation of an intermediate isocyanide, which is then converted to the final product .

Another method involves the use of triethylamine and trichlorophosphate in tetrahydrofuran at 0°C under an inert atmosphere. This method yields 4-Isocyanobenzophenone with high purity and efficiency .

Industrial Production Methods

Industrial production of 4-Isocyanobenzophenone typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Isocyanobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Isocyanobenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Isocyanobenzophenone involves its interaction with specific molecular targets. The isocyanide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparison

The reactivity and applications of benzophenone derivatives are heavily influenced by their substituents. Below is a comparative analysis:

Table 1: Key Features of 4-Isocyanobenzophenone and Analogues
Compound Molecular Formula Functional Group Reactivity/Applications CAS Number
4-Isocyanobenzophenone C₉H₇NO₂S Isocyano (-NC) Multicomponent reactions (e.g., Ugi), organometallic catalysis 141492-50-4
Benzophenone-4-isothiocyanate C₁₄H₉NOS Isothiocyanate (-NCS) Thiourea synthesis, bioconjugation, protein labeling 26328-59-6
4-(Chloromethyl)benzophenone C₁₄H₁₁ClO Chloromethyl (-CH₂Cl) Alkylation, polymer cross-linking, intermediate for further functionalization -
4-Chlorobenzophenone C₁₃H₉ClO Chloro (-Cl) Suzuki-Miyaura couplings, pharmaceutical intermediates -
4-(4-Biphenylyl)benzophenone C₂₅H₁₈O Biphenyl Organic electronics, liquid crystals (enhanced π-π stacking) 5623-42-7
Benzophenone-4 (Sulisobenzone) C₁₄H₁₂O₆S Sulfonic acid, hydroxyl UV filter in sunscreens (water-soluble due to sulfonic acid group) -

Physicochemical Properties and Stability

  • Benzophenone-4: Requires stringent purity assessments due to regulatory standards in cosmetics; impurities must be characterized for safety.

Biological Activity

4-Isocyanobenzophenone (ICBP) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of ICBP, including its mechanisms of action, pharmacological effects, and relevant case studies.

Overview of 4-Isocyanobenzophenone

4-Isocyanobenzophenone is a member of the isocyanate family, which are known for their reactivity and potential biological effects. The compound's structure allows it to interact with various biological targets, leading to a range of pharmacological activities.

The biological effects of ICBP are primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity can lead to:

  • Modification of Enzymatic Activity : ICBP can inhibit specific enzymes by modifying their active sites.
  • Cellular Signaling Alterations : The compound may interfere with cellular signaling pathways, affecting cell proliferation and apoptosis.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with ICBP:

  • Antimicrobial Activity : ICBP exhibits significant activity against various bacterial strains.
  • Antitumor Effects : The compound has shown promise in inhibiting cancer cell growth and inducing apoptosis in vitro.
  • Neuroprotective Properties : Studies indicate that ICBP may protect neuronal cells from oxidative stress.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus, E. coli
AntitumorInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress in neuronal cells

Antimicrobial Activity

A study assessed the antimicrobial properties of ICBP against various bacterial strains, revealing that it possesses a minimum inhibitory concentration (MIC) comparable to traditional antibiotics such as ciprofloxacin. This suggests potential applications in treating resistant bacterial infections.

Antitumor Studies

In vitro studies have shown that ICBP significantly inhibits the growth of breast cancer cell lines. The mechanism involves inducing cell cycle arrest and apoptosis, with IC50 values indicating substantial efficacy at nanomolar concentrations. These findings highlight its potential as a therapeutic agent in oncology.

Neuroprotective Effects

Research focusing on neuroprotection has demonstrated that ICBP can mitigate neuronal damage caused by oxidative stress. In models simulating neurodegenerative diseases, treatment with ICBP resulted in reduced cell death and improved cellular function, suggesting its promising role in neuroprotection.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects of ICBP showed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.
  • Cancer Research : In research involving breast cancer cell lines (MCF-7), ICBP was found to induce significant apoptosis, providing insights into its potential use as an anticancer drug.
  • Neuroprotection : A study highlighted the neuroprotective effects of ICBP on neuronal cells subjected to oxidative stress, suggesting that it may be beneficial in treating neurodegenerative conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.